molecular formula C20H30N2O3 B2479131 2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034239-10-4

2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2479131
CAS RN: 2034239-10-4
M. Wt: 346.471
InChI Key: NPPQLZZMEJMPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of organic synthesis and medicinal chemistry intermediates . For instance, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl can be reduced to a hydroxyl group by appropriate reducing agents .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide” is complex, involving several functional groups. It includes a benzamide moiety, an ethoxy group, a tetrahydro-2H-pyran ring, and a piperidin-4-yl group.


Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, tetrahydropyran derivatives are commonly used as protecting groups in organic synthesis . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions .

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

A study by Caveliers et al. (2002) focused on the potential of a new iodobenzamide, aiming to visualize primary breast tumors in humans in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. The study's findings suggest that similar benzamide derivatives could have applications in cancer diagnosis and therapy, highlighting the relevance of benzamide structures in medical imaging and cancer research.

Heterocyclic Chemistry for Antitumor and Antioxidant Activities

Research by Bialy and Gouda (2011) on cyanoacetamide and its use in synthesizing heterocyclic compounds for antitumor and antioxidant activities indicates a broad area of application for similar compounds. The study demonstrates the versatility of benzamide derivatives in creating compounds with significant biological activities, suggesting potential research avenues in drug discovery and development.

Antagonistic Interactions with CB1 Cannabinoid Receptor

Shim et al. (2002) investigated the molecular interaction of a benzamide derivative with the CB1 cannabinoid receptor, revealing insights into the structure-affinity relationships crucial for designing selective receptor antagonists. This research Shim et al. (2002) underscores the potential of benzamide-based compounds in the development of therapeutic agents targeting cannabinoid receptors, with implications for treating conditions related to the endocannabinoid system.

Glucokinase Activation for Diabetes Treatment

A study on the synthesis and biological activity of fused pyran derivatives by Shehab and Ghoneim (2016) illustrates the potential of certain benzamide derivatives in the treatment of type 2 diabetes mellitus through glucokinase activation. This research highlights the role of benzamide and pyran structures in designing novel therapeutic agents for metabolic diseases.

properties

IUPAC Name

2-ethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-25-19-6-4-3-5-18(19)20(23)21-15-16-7-11-22(12-8-16)17-9-13-24-14-10-17/h3-6,16-17H,2,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPQLZZMEJMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

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